Cas no 1021069-85-1 (2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide)
![2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide structure](https://www.kuujia.com/scimg/cas/1021069-85-1x500.png)
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide
- F5084-0405
- AKOS024495809
- 1021069-85-1
- 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide
- 2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide
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- Inchi: 1S/C17H20N2O3S2/c1-3-8-18-16(21)9-13-10-23-17(19-13)24-11-15(20)12-4-6-14(22-2)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3,(H,18,21)
- InChI Key: BZSVCSVKFRFKBV-UHFFFAOYSA-N
- SMILES: S(C1=NC(=CS1)CC(NCCC)=O)CC(C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 364.09153485g/mol
- Monoisotopic Mass: 364.09153485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 122Ų
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5084-0405-75mg |
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1021069-85-1 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5084-0405-10μmol |
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1021069-85-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5084-0405-10mg |
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1021069-85-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5084-0405-2μmol |
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1021069-85-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5084-0405-30mg |
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1021069-85-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5084-0405-3mg |
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1021069-85-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5084-0405-100mg |
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1021069-85-1 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5084-0405-1mg |
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1021069-85-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5084-0405-4mg |
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1021069-85-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5084-0405-20mg |
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide |
1021069-85-1 | 20mg |
$99.0 | 2023-09-10 |
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide Related Literature
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1. Book reviews
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide
Introduction to 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide and Its Significance in Modern Chemical Biology
The compound with the CAS no. 1021069-85-1, known as 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-propylacetamide, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This molecule has garnered attention in recent years due to its unique structural features and potential applications in therapeutic research. The presence of a thiazole core, a sulfanyl group, and an acetamide moiety suggests a rich chemical reactivity that could be leveraged for drug design, particularly in targeting neurological and inflammatory disorders.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in developing novel pharmacological agents. The thiazole scaffold, for instance, is a privileged structure found in numerous bioactive molecules, including antibiotics and antifungals. In the case of CAS no. 1021069-85-1, the substitution pattern involving a 4-methoxyphenyl group and an N-propylacetamide side chain introduces additional layers of functionality that could modulate receptor interactions and improve pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of more complex derivatives. The sulfanyl group at the C2 position of the thiazole ring provides a versatile handle for further chemical modifications, enabling the exploration of diverse molecular architectures. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in structure can significantly impact biological activity. Researchers have been exploring such modifications to enhance binding affinity, reduce toxicity, and improve solubility—key factors in drug development.
The significance of this compound is further underscored by its potential applications in addressing unmet medical needs. For example, thiazole derivatives have shown promise in treating conditions characterized by inflammation and oxidative stress. The 4-methoxyphenyl moiety may contribute to anti-inflammatory effects by interacting with specific enzymatic targets, while the acetamide group could influence metabolic stability and bioavailability. These features make CAS no. 1021069-85-1 an attractive candidate for further investigation.
In light of these properties, several research groups have begun to explore synthetic pathways that leverage this core structure. Advances in catalytic methods have enabled more efficient access to complex heterocycles, reducing the barriers to discovery. Additionally, computational modeling techniques are being employed to predict how structural modifications might affect biological activity, allowing for more targeted experimentation.
The integration of these approaches has already led to some exciting findings. For instance, studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in neurodegenerative diseases. The precise mechanisms remain under investigation, but preliminary results are encouraging enough to warrant further exploration. This aligns with broader trends in pharmaceutical research, where interdisciplinary collaboration between chemists, biologists, and pharmacologists is driving innovation.
As our understanding of molecular interactions continues to deepen, compounds like CAS no. 1021069-85-1 are poised to play a critical role in shaping the future of medicine. The combination of structural complexity and functional diversity offers endless possibilities for developing new treatments that address some of society's most pressing health challenges. By continuing to refine synthetic methodologies and exploring new biological targets, researchers can unlock the full potential of this remarkable molecule.
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